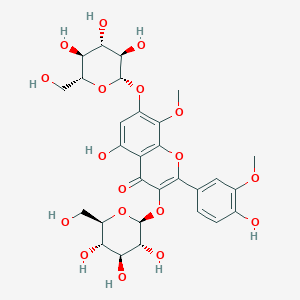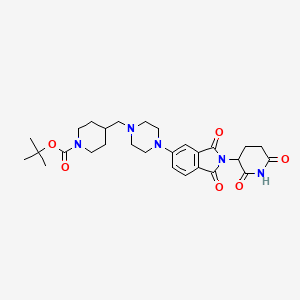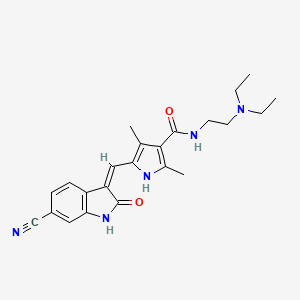
Antifungal agent 75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 75 involves multiple steps, including the formation of azole derivatives. The specific synthetic routes and reaction conditions are detailed in various research publications. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, precise control of reaction parameters, and purification techniques to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 75 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different antifungal activities and pharmacological properties .
Scientific Research Applications
Antifungal agent 75 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Investigated for its effects on fungal cell biology and biofilm formation.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those caused by Candida albicans.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth on surfaces
Mechanism of Action
Antifungal agent 75 exerts its effects by targeting the cell membrane of Candida albicans. It increases cell membrane permeability, reduces ergosterol levels, and disrupts membrane structure. This leads to the loss of cell integrity and ultimately cell death. The compound’s molecular targets include enzymes involved in ergosterol biosynthesis and membrane-associated proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antifungal agent 75 include:
Ketoconazole: An imidazole derivative with broad-spectrum antifungal activity.
Echinocandins: Inhibit the synthesis of β (1,3)-glucan, disrupting the fungal cell wall.
Polyenes: Bind to ergosterol in the fungal cell membrane, causing cell death
Uniqueness
This compound is unique due to its specific mechanism of action, which involves multiple pathways to disrupt fungal cell integrity. Its ability to inhibit biofilm formation and enhance cell membrane permeability sets it apart from other antifungal agents .
Properties
Molecular Formula |
C31H32Cl2F2N6O5S |
|---|---|
Molecular Weight |
709.6 g/mol |
IUPAC Name |
N-[2-[4-(4-acetylpiperazin-1-yl)phenoxy]ethyl]-2,4-dichloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32Cl2F2N6O5S/c1-22(42)38-10-12-39(13-11-38)25-4-6-26(7-5-25)46-15-14-41(47(44,45)30-9-2-23(32)16-28(30)33)19-31(43,18-40-21-36-20-37-40)27-8-3-24(34)17-29(27)35/h2-9,16-17,20-21,43H,10-15,18-19H2,1H3 |
InChI Key |
NQXQPVYMNGXDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCN(CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)S(=O)(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)




![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)
![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)


